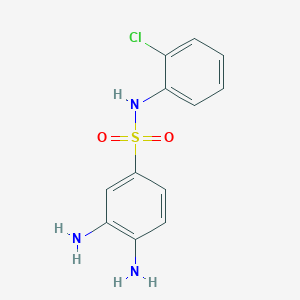

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Description

The exact mass of the compound 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHWVVQPRDCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide (CAS Number: 326023-07-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the core properties and a plausible synthetic route for the compound 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide, identified by CAS number 326023-07-8. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been meticulously compiled by synthesizing information from established chemical principles and data on structurally analogous compounds. The aim is to provide a robust starting point for researchers and drug development professionals interested in this and related chemical scaffolds. The proposed synthesis is theoretical and intended to serve as a well-grounded hypothesis for experimental validation.

Part 1: Physicochemical and Structural Properties

This compound is an aromatic sulfonamide containing a chlorinated phenyl ring. The presence of two amino groups on the benzenesulfonamide core suggests its potential as a versatile building block in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 326023-07-8 | N/A |

| Molecular Formula | C₁₂H₁₂ClN₃O₂S | PubChem[1] |

| Molecular Weight | 297.76 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl | PubChem[1] |

| InChI Key | AOGHWVVQPRDCSU-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 1.3 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Predicted Rotatable Bond Count | 2 | PubChem[1] |

Part 2: A Proposed Synthetic Pathway

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2-Dinitrobenzene

-

To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) cooled in an ice bath, slowly add benzene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the dinitrobenzene isomers.

-

Filter the solid product, wash with cold water until neutral, and then recrystallize from ethanol to isolate the 1,2-dinitrobenzene isomer. The separation of isomers may require column chromatography.

Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the benzene ring. The presence of one nitro group deactivates the ring towards further electrophilic substitution, but forcing conditions can introduce a second nitro group, primarily at the meta position. However, ortho and para isomers are also formed.

Step 2: Synthesis of 3,4-Dinitrobenzenesulfonyl chloride

-

To chlorosulfonic acid, cooled in an ice-salt bath, add 1,2-dinitrobenzene portion-wise with vigorous stirring.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat gently on a water bath for a few hours until the evolution of hydrogen chloride gas ceases.

-

Carefully pour the cooled reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Causality: Chlorosulfonic acid is a strong electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The nitro groups are strongly deactivating, so this step requires careful temperature control and a potent sulfonating agent.

Step 3: Synthesis of N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide

-

Dissolve 3,4-dinitrobenzenesulfonyl chloride in a suitable inert solvent such as pyridine or dichloromethane.

-

To this solution, add an equimolar amount of 2-chloroaniline dropwise with stirring. Pyridine can act as both a solvent and a base to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature for several hours.

-

If using an inert solvent, a tertiary amine base like triethylamine should be added.

-

After the reaction is complete (monitored by TLC), pour the mixture into dilute hydrochloric acid to precipitate the product and remove excess amine.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Causality: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide bond.

Step 4: Synthesis of this compound

-

Suspend N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide in ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

If using Fe/HCl, heat the mixture at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the Fe/HCl method, filter the hot reaction mixture to remove iron salts and cool the filtrate to crystallize the product.

-

For catalytic hydrogenation, filter the catalyst and concentrate the solvent to obtain the product.

-

The final product can be purified by recrystallization.

Causality: The nitro groups are readily reduced to amino groups using various reducing agents. Catalytic hydrogenation is a clean method, while metal/acid reductions like Fe/HCl are also effective and cost-efficient for this transformation.

Part 3: Potential Applications in Drug Development and Research

While the specific biological activity of this compound has not been reported, its structural motifs are present in numerous biologically active molecules. Benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[2][3]

The 3,4-diamino substitution pattern is a key feature in precursors for the synthesis of benzimidazoles, which are important heterocyclic scaffolds in medicinal chemistry with diverse biological activities. The reaction of the 1,2-diamino functionality with various aldehydes or carboxylic acids can lead to a library of benzimidazole-containing sulfonamides.

The presence of a chloro-substituted phenyl ring can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Potential Research Directions:

-

Antimicrobial Screening: Given the history of sulfonamides as antibacterial agents, this compound could be screened against a panel of pathogenic bacteria.

-

Enzyme Inhibition Assays: Many sulfonamides are known enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be tested against various enzymes relevant to disease pathways.

-

Precursor for Heterocyclic Synthesis: The diamino functionality makes it a valuable starting material for the synthesis of more complex heterocyclic systems, which can then be evaluated for biological activity.

Part 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling aromatic amines, sulfonamides, and chlorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

General Hazard Statements for Structurally Similar Compounds:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

References

-

ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Retrieved February 15, 2026, from [Link].

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Ezeokonkwo, M. A., et al. (2018). Synthesis and antimicrobial activity of some new benzenesulphonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 123-129.

-

PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link].

- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.

- Khan, K. M., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(3), 269-274.

-

ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved February 15, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C12H12ClN3O2S). Retrieved February 15, 2026, from [Link].

- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.

-

National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].

- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

-

National Center for Biotechnology Information. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].

- PubMed. (2012). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide].

- Google Patents. (n.d.). CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide.

-

National Center for Biotechnology Information. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Retrieved February 15, 2026, from [Link].

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved February 15, 2026, from [Link].

-

PubMed. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International journal of molecular sciences, 24(13), 10933. [Link].

-

European Patent Office. (n.d.). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved February 15, 2026, from [Link].

-

IOSR Journal. (n.d.). Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Retrieved February 15, 2026, from [Link].

Sources

potential biological activity of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

An In-Depth Technical Guide to the Potential Biological Activity of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a prospective analysis of a specific, lesser-studied molecule: this compound. Based on its structural features and the extensive history of the sulfonamide class, this document outlines the primary hypothesized biological activities—antimicrobial and anticancer—and presents a detailed, actionable framework for their experimental validation. We delve into the mechanistic rationale for each potential activity and provide comprehensive, step-by-step protocols for robust in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel sulfonamide derivatives.

Introduction: Rationale for Investigation

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Sulfonamides (R-SO₂NH-R') were the first class of synthetic antimicrobial agents to be used systemically and have since demonstrated remarkable versatility.[3][4] Their derivatives are clinically employed to treat a wide range of conditions, including bacterial infections, glaucoma, epilepsy, cancer, and diabetes.[2][5][6][7] This therapeutic breadth stems from the ability of the sulfonamide moiety to act as a structural mimic of p-aminobenzoic acid (PABA) or to function as a potent zinc-binding group, enabling it to inhibit critical metalloenzymes.[1][8] The continued exploration of novel sulfonamide derivatives remains a highly active area of research, aimed at identifying compounds with improved efficacy, selectivity, and reduced resistance profiles.[9][10]

Profile of this compound

The subject of this guide, this compound (CAS 326023-07-8), is a distinct molecule featuring the core benzenesulfonamide structure.[11] Its key features include:

-

A primary sulfonamide group: Essential for its potential role as a carbonic anhydrase inhibitor.

-

Two amino groups on the benzene ring (positions 3 and 4): These groups may influence its activity as a PABA analogue.

-

An N-(2-chlorophenyl) substituent: This lipophilic group will significantly impact the molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability and target binding affinity.

Given these structural elements, we hypothesize two primary avenues of biological activity worthy of rigorous investigation.

Potential Biological Activity I: Antimicrobial Efficacy

Mechanistic Hypothesis: Inhibition of Folate Biosynthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key bacterial enzyme.[3][12] Bacteria synthesize folic acid de novo using PABA as a substrate. Sulfonamides, due to their structural similarity to PABA, act as false substrates for DHPS, thereby halting the folic acid pathway.[1] This disruption prevents the synthesis of purines and DNA, leading to a bacteriostatic effect where bacterial growth is inhibited.[12][13] Human cells are unaffected as they obtain folic acid from their diet.[1] The presence of the amino groups on the benzenesulfonamide core of the target molecule makes this a highly plausible mechanism of action.

Caption: Bacterial folic acid synthesis and the inhibitory action of sulfonamides.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To quantitatively assess the antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Causality: This method is chosen over diffusion assays because it provides a quantitative result (e.g., in µg/mL), which is essential for comparing potency and for subsequent drug development studies. It is also highly standardized and allows for high-throughput screening against multiple microbial strains.[16]

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Proposed Experimental Workflow: A Two-Tiered Approach

A logical approach to screen for anticancer activity is to first confirm the molecular mechanism (enzyme inhibition) and then verify the cellular effect (cytotoxicity). [17]

Caption: Two-tiered workflow for evaluating potential anticancer sulfonamides.

Detailed Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Causality: This assay directly measures the interaction between the compound and its putative enzyme target. It confirms the mechanism of action before investing in more complex and expensive cell-based assays. We use a common isoform (CA II) for initial screening and a tumor-associated isoform (CA IX) for relevance to oncology. [18]

-

Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenolate anion, monitored at 400 nm.

-

Materials:

-

Recombinant human CA II and CA IX enzymes.

-

p-NPA substrate solution.

-

Test compound and a positive control inhibitor (Acetazolamide). [18] * Assay buffer (e.g., Tris-SO₄).

-

96-well UV-transparent plates and a spectrophotometer.

-

-

Methodology:

-

Add buffer, enzyme solution, and varying concentrations of the test compound (or Acetazolamide) to the wells of a microplate.

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the p-NPA substrate.

-

Immediately measure the increase in absorbance at 400 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Detailed Protocol 2: In Vitro Cancer Cell Viability (MTT) Assay

Causality: The MTT assay is a robust, colorimetric method to assess a compound's cytotoxic or cytostatic effects on cancer cells. [17][19]It measures the metabolic activity of viable cells, providing a reliable proxy for cell proliferation and viability. [20]The choice of cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) is based on their common use in cancer research and known expression of CA isoforms. [18]

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound and a positive control (e.g., Doxorubicin).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Methodology:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

-

Data Presentation

Results from both enzymatic and cellular assays should be tabulated for direct comparison.

Table 2: Carbonic Anhydrase Inhibition

| Compound | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) |

|---|---|---|

| Test Compound | [Result] | [Result] |

| Acetazolamide | [Result] | [Result] |

Table 3: Anticancer Cell Viability

| Compound | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

|---|---|---|

| Test Compound | [Result] | [Result] |

| Doxorubicin | [Result] | [Result] |

Conclusion and Future Directions

This guide proposes a structured, hypothesis-driven approach to investigate the potential biological activities of this compound. The outlined experimental workflows for antimicrobial and anticancer evaluation provide a robust foundation for its initial characterization. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including:

-

Selectivity Profiling: Testing against a broader panel of CA isoforms to determine selectivity.

-

Mechanism of Action Studies: Confirming the mode of cell death (apoptosis vs. necrosis) in cancer cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of infection or cancer.

By systematically executing this research plan, the therapeutic potential of this novel sulfonamide derivative can be thoroughly and efficiently elucidated.

References

- Sulfonamide: Mechanism of Action & Uses - Video - Study.com.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.

- Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect.

- A comprehensive review on in-vitro methods for anti- microbial activity.

- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.

- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis.

- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives.

- Bioassays for anticancer activities - PubMed.

- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition.

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.

- (PDF) Antimicrobial sulfonamide drugs - ResearchGate.

- 3.9 Sulfonamides – Nursing Pharmacology - WisTech Open.

- Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- (PDF) Bioassays for Anticancer Activities - ResearchGate.

- 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol.

- In Vitro Assessment for Antimicrobial Activity Program | NIAID.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC.

- 326023-07-8,this compound-AccelaChem.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.

- [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed.

- Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... - ResearchGate.

- CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents.

- US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. accelachem.com [accelachem.com]

- 12. study.com [study.com]

- 13. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Sulfonamides: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Splash of Red to a Spectrum of Cures

The story of sulfonamides is not merely a chapter in the history of pharmacology; it is a foundational narrative that heralded the dawn of the antibiotic age and continues to unfold in diverse therapeutic landscapes. It began not in a sterile laboratory focused on antimicrobial agents, but in the vibrant world of industrial dyes. This guide delves into the serendipitous discovery, the elegant mechanism, and the ongoing evolution of this remarkable class of compounds, offering a comprehensive technical resource for those at the forefront of pharmaceutical research and development.

Part 1: The Genesis of a "Miracle"

The journey of sulfonamides began in the early 20th century at the laboratories of Bayer AG, then a part of the German chemical conglomerate IG Farben.[1] The prevailing belief at the time was that coal-tar dyes, capable of selectively binding to bacteria, could be harnessed to combat infections within the body.[1] This line of inquiry led a team of researchers, including chemists Josef Klarer and Fritz Mietzsch, to synthesize a series of azo dyes.[2][3]

In 1932, the pathologist Gerhard Domagk, meticulously screening these compounds for antibacterial activity, made a groundbreaking observation.[2][3] A bright red dye, named Prontosil rubrum, demonstrated a remarkable ability to protect mice from lethal streptococcal infections.[3][4] Curiously, Prontosil was inactive against bacteria in vitro, a puzzle that hinted at a more complex biological mechanism.[1] The true breakthrough came with its clinical application. In a desperate move, Domagk administered Prontosil to his own daughter, Hildegard, who was suffering from a severe streptococcal infection and on the verge of death; she made a full recovery.[4][5][6] This and other successful clinical uses marked the arrival of the first effective systemic antibacterial agent.[5][7] For his discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced to decline it by the Nazi regime at the time.[5][8]

The mystery of Prontosil's in vitro inactivity was unraveled in 1935 by researchers at the Pasteur Institute in Paris.[2] They discovered that Prontosil is a prodrug, meaning it is metabolized within the body into its active form: a colorless compound known as sulfanilamide.[2][4][9] Sulfanilamide had been first synthesized in 1906 and its patent had long expired, making it widely and inexpensively available.[1] This revelation led to a "sulfa craze," with hundreds of manufacturers producing various forms of the drug.[1][10]

This period of rapid, unregulated production unfortunately led to the "elixir sulfanilamide" disaster of 1937 in the United States, where a toxic solvent was used in a liquid formulation, causing over 100 deaths.[1] This tragedy was a pivotal moment in pharmaceutical history, leading to the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated pre-market proof of safety for new drugs and established the regulatory authority of the U.S. Food and Drug Administration (FDA).[1]

Part 2: The Elegant Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial activity of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[11][12] Folic acid is a crucial vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA.[11][13]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][12] Sulfonamides are structural analogs of PABA, and their efficacy lies in this molecular mimicry.[1][13] They compete with PABA for the active site of the DHPS enzyme.[14] By binding to the enzyme, sulfonamides block the synthesis of dihydropteroate, thereby halting the production of folic acid.[14] This leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying, allowing the host's immune system to clear the infection.[1][11] Humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[12][13]

To enhance the antibacterial effect and combat the development of resistance, sulfonamides are often combined with trimethoprim.[10][15] Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase, creating a synergistic, and often bactericidal, effect.[15][16]

Figure 1: Mechanism of Action of Sulfonamides and Trimethoprim.

Part 3: The Rise of Resistance: A Continuing Challenge

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, a phenomenon that continues to be a major challenge in infectious disease management.[17] The primary mechanisms of resistance to sulfonamides are:

-

Mutations in the folP Gene: The most common mechanism involves mutations in the bacterial gene (folP) that encodes for the DHPS enzyme.[14][18] These mutations alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, PABA.[18]

-

Acquisition of Resistance Genes: Bacteria can acquire foreign genes, often through horizontal gene transfer via plasmids, that encode for a sulfonamide-resistant variant of the DHPS enzyme.[18][19] These acquired enzymes, such as Sul1, Sul2, and Sul3, are not inhibited by sulfonamides.[18]

-

Increased Production of PABA: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to the DHPS enzyme.

-

Efflux Pumps: Certain bacteria possess membrane pumps that can actively transport sulfonamides out of the cell, preventing them from reaching their target enzyme.[14]

Figure 2: Key Mechanisms of Bacterial Resistance to Sulfonamides.

Part 4: Beyond Antibiotics: The Expanding Therapeutic Universe of Sulfonamides

While their role as frontline antibiotics has diminished with the advent of newer agents, the sulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery.[1][20] The chemical properties of the sulfonamide group have been exploited to develop drugs for a wide range of non-bacterial conditions.[1][21]

| Therapeutic Area | Drug Examples | Mechanism of Action (where applicable) |

| Diuretics | Hydrochlorothiazide, Furosemide, Acetazolamide | Inhibition of carbonic anhydrase in the kidneys, leading to increased excretion of water and electrolytes.[1] |

| Anticonvulsants | Zonisamide, Sultiame, Topiramate | Multiple mechanisms including inhibition of carbonic anhydrase, modulation of ion channels, and enhancement of GABAergic neurotransmission.[1][22][23] |

| Anti-inflammatory | Sulfasalazine, Celecoxib | Sulfasalazine is used for inflammatory bowel disease.[1] Celecoxib is a selective COX-2 inhibitor.[1] Some sulfonamides can also reduce the availability of hypochlorous acid from neutrophils.[24][25] |

| Antidiabetic | Glyburide, Glipizide (Sulfonylureas) | Stimulate the release of insulin from pancreatic beta cells.[1] |

| Cancer Therapy | Vemurafenib, Darunavir (HIV protease inhibitor with anti-cancer properties) | Target various pathways including carbonic anhydrase, tyrosine kinases, and angiogenesis (VEGFR-2 inhibition).[26][27][28][29][30] |

| Other | Sumatriptan (Migraine), Tamsulosin (Benign Prostatic Hyperplasia) | Diverse mechanisms of action specific to the condition.[21] |

The development of these non-antibiotic sulfonamides underscores the enduring importance of this chemical moiety in modern medicine. Researchers continue to explore novel sulfonamide derivatives for a variety of therapeutic targets.[26][31]

Part 5: Experimental Protocols: Synthesis of a Foundational Sulfonamide

The synthesis of sulfanilamide, the first widely used sulfonamide, is a classic multi-step organic synthesis that illustrates key chemical principles.[32][33]

Protocol: Synthesis of Sulfanilamide from Aniline

Objective: To synthesize sulfanilamide through a four-step process involving protection of the amino group, chlorosulfonation, amination, and deprotection.

Materials:

-

Aniline

-

Acetic anhydride

-

Chlorosulfonic acid

-

Ammonium hydroxide (concentrated)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the Amino Group (Acetylation):

-

In a fume hood, add aniline to a flask and cool it in an ice bath.

-

Slowly add acetic anhydride to the cooled aniline with stirring.

-

Allow the reaction to proceed to completion. The product is acetanilide.

-

Isolate the acetanilide by precipitation in water and filtration.

-

-

Chlorosulfonation:

-

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a dry apparatus within a fume hood.

-

Slowly add the dry acetanilide to an excess of chlorosulfonic acid, keeping the temperature low with an ice bath.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product, p-acetamidobenzenesulfonyl chloride.

-

Filter and wash the solid product with cold water.

-

-

Amination:

-

Add the p-acetamidobenzenesulfonyl chloride to an excess of concentrated ammonium hydroxide.

-

Heat the mixture gently with stirring.

-

Cool the reaction mixture to precipitate p-acetamidobenzenesulfonamide.

-

Filter and wash the product.

-

-

Deprotection (Hydrolysis):

-

Add the p-acetamidobenzenesulfonamide to dilute hydrochloric acid.

-

Heat the mixture to hydrolyze the amide bond.

-

Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate the final product, sulfanilamide.

-

Filter, wash, and dry the sulfanilamide.

-

Characterization:

-

Determine the melting point of the synthesized sulfanilamide and compare it to the literature value.

-

Obtain an infrared (IR) spectrum and a nuclear magnetic resonance (NMR) spectrum to confirm the structure.

Figure 3: Synthetic Pathway for Sulfanilamide.

Conclusion: An Enduring Legacy

From their serendipitous discovery as antibacterial agents to their current status as a versatile scaffold for a multitude of therapeutic agents, sulfonamides have left an indelible mark on medicine.[20][34] The journey of these compounds serves as a powerful reminder of the importance of interdisciplinary research, the intricacies of drug action and resistance, and the continuous potential for innovation in drug discovery. As our understanding of disease pathways deepens, the sulfonamide moiety will undoubtedly continue to be a source of inspiration for the development of novel and effective therapies.

References

-

Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

- Chaudhary, P., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

-

Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]

-

Prontosil. (n.d.). In Wikipedia. Retrieved from [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved from [Link]

-

Depondt, W. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Huvepharma. Retrieved from [Link]

-

Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

-

Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved from [Link]

- Wise, E. M., & Kresge, N. (1974). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 71(10), 3823-3827.

-

Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved from [Link]

- Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.

- Bermingham, A., & Derrick, J. P. (2022). The molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.

-

Gerhard Domagk. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sulfonamides: Mechanism & Resistance. (2026, January 4). Dalvoy. Retrieved from [Link]

- Elsawi, A. E., El-Sayed, M. A., & Abbas, H. A. S. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234.

-

Dr. Gerhard Domagk and prontosil: Dyeing beats dying. (2022, May 23). Hektoen International. Retrieved from [Link]

- Supuran, C. T., & Scozzafava, A. (2000). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 7(11), 1171-1181.

- Grzybowski, A., & Zülsdorff, G. (2011). [History of antibiotics and sulphonamides discoveries]. Klinika Oczna, 113(4-6), 169-172.

-

From dyes to D-Day: the first antibacterial drugs. (2023, December 21). The Bulletin of the Royal College of Surgeons of England. Retrieved from [Link]

- Ottonello, L., Dapino, P., Scirocco, M. C., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. Clinical Science, 88(3), 331-336.

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, 357(6), e2300508.

-

History of Sulfonamides. (2023, August 23). Improve Veterinary Education Cyprus. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Mini-Reviews in Medicinal Chemistry, 21(20), 3028-3047.

- Otsuki, H., & Morita, S. (2014). Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B, 7(1), 130-150.

- Special Feature: Never say dye. (2012, March). British Columbia Medical Journal, 54(2), 70.

-

Prontosil. (n.d.). In Encyclopædia Britannica. Retrieved from [Link]

-

Sulfonamide (medicine). (n.d.). EBSCO. Retrieved from [Link]

- Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2010). Synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 224-229.

- Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 284-291.

-

22.10: Sulfa Drugs - a closer look. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

- Ottonello, L., Dapino, P., Scirocco, M. C., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995). Sulphonamides as Anti-Inflammatory Agents: Old Drugs for New Therapeutic Strategies in Neutrophilic Inflammationq. Clinical Science, 88(3), 331-336.

- Al-Juboori, S. A. H. (2015). Synthesis of some sulfa drug derivatives as antibacterial agents. (Master's thesis, University of Baghdad).

- Masereel, B., Thiry, A., Dogne, J. M., & Supuran, C. T. (2008). Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action. Current Pharmaceutical Design, 14(7), 641-653.

- Masereel, B., Thiry, A., Dogne, J. M., & Supuran, C. T. (2008). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current Pharmaceutical Design, 14(7), 641-653.

-

Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved from [Link]

- Bisharat, M., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150.

-

List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry B, 7(1), 130-150.

- Mondal, S., & Jana, S. (2025, August 6). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 131, 132927.

-

Antibacterial sulfonamides. (n.d.). Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Prontosil - Wikipedia [en.wikipedia.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

- 4. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 6. hekint.org [hekint.org]

- 7. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]

- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 9. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]

- 10. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]

- 15. drugs.com [drugs.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 19. pnas.org [pnas.org]

- 20. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. novapublishers.com [novapublishers.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. mdpi.com [mdpi.com]

- 28. eurekaselect.com [eurekaselect.com]

- 29. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 34. ajchem-b.com [ajchem-b.com]

Methodological & Application

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide as a potential kinase inhibitor

Application Note: Characterization and Evaluation of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide as a Kinase Inhibitor Scaffold

Executive Summary

This application note details the technical roadmap for evaluating This compound (CAS: 326023-07-8) as a small-molecule kinase inhibitor. While sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the 3,4-diaminobenzene core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the adenosine ring of ATP. This structural feature allows it to form critical hydrogen bonds within the kinase hinge region.

This guide provides a rigorous framework for researchers to validate the compound’s binding mode, determine its kinase selectivity profile, and assess its cellular efficacy. Special emphasis is placed on differentiating kinase activity from potential off-target carbonic anhydrase inhibition, a common liability in sulfonamide-based drug discovery.

Chemical Identity & Pharmacophore Analysis

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₁₂ClN₃O₂S

-

Molecular Weight: 297.76 g/mol

-

Solubility: DMSO (>20 mg/mL), Ethanol (Low). Insoluble in water.

Structural Logic (SAR Insight)

The molecule consists of three distinct pharmacophoric elements essential for kinase binding:

-

Hinge Binder (3,4-Diamino motif): The vicinal amino groups function as a bidentate hydrogen bond donor/acceptor system, mimicking the N1 and N6 of the adenine ring in ATP. This allows anchoring to the kinase hinge region (e.g., residues like Glu/Leu in CDKs or Met in p38 MAPK).

-

Linker (Sulfonamide): Provides rigid geometry and positions the aromatic tail. It can also engage in hydrogen bonding with the gatekeeper residue or the catalytic loop (DFG motif).

-

Hydrophobic Tail (2-Chlorophenyl): The ortho-chloro substitution forces a twisted conformation, likely directing the phenyl ring into the hydrophobic "back pocket" (selectivity pocket) adjacent to the ATP binding site.

Handling & Stability Protocols

Critical Warning: The 3,4-diamino functionality is electron-rich and susceptible to oxidation, potentially forming o-quinone diimines or cyclizing to form benzimidazoles in the presence of aldehydes/acids.

Storage Protocol:

-

Lyophilized Powder: Store at -20°C under argon/nitrogen. Desiccate to prevent hydrolysis.

-

Stock Solution (DMSO): Prepare fresh 10 mM stocks. Avoid freeze-thaw cycles.

-

Quality Check: If the solution turns dark brown/black, oxidation has occurred. Verify purity via LC-MS before use.

-

Experimental Workflow: Hit-to-Lead Validation

The following workflow outlines the sequential validation of the compound.

Figure 1: Step-by-step validation workflow for this compound.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 of the compound against a specific kinase target (e.g., CDK2, VEGFR2, or p38 MAPK). This protocol uses Promega's ADP-Glo™, a luminescent assay that quantifies ADP formed during the kinase reaction.

Materials:

-

Recombinant Kinase (e.g., 5-10 ng/well)

-

Substrate (Peptide or Protein, e.g., Histone H1 for CDKs)

-

Ultra-Pure ATP (10 µM - at K_m apparent)

-

Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

This compound (Serial dilutions).[1]

Procedure:

-

Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (starting at 1 mM). Dilute 1:25 into Assay Buffer to create 4X working stocks (4% DMSO).

-

Enzyme Reaction Assembly (384-well plate):

-

Add 2.5 µL of Kinase solution.

-

Add 2.5 µL of Inhibitor (4X stock). Incubate for 10 min at RT (allows "slow-off" binding).

-

Add 5 µL of ATP/Substrate mix to initiate reaction.

-

Final Volume: 10 µL. Final DMSO: 1%.

-

-

Incubation: Incubate at RT for 60 minutes.

-

ADP Detection:

-

Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Data Interpretation:

| IC50 Value | Classification | Action |

|---|---|---|

| < 100 nM | Potent Hit | Proceed to Selectivity Profiling |

| 100 nM - 1 µM | Moderate Hit | SAR Optimization Required |

| > 10 µM | Inactive | Check compound integrity or switch target |

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To verify that the compound penetrates the cell membrane and inhibits the phosphorylation of the downstream effector in vivo.

Context: Assuming the target is a MAPK pathway kinase (common for this scaffold), we monitor p-ERK1/2 levels.

Procedure:

-

Cell Culture: Seed A549 or HeLa cells (0.5 x 10⁶ cells/well) in 6-well plates. Allow adherence overnight.

-

Starvation: Replace media with serum-free media for 12 hours (synchronizes cells/reduces basal noise).

-

Treatment:

-

Treat cells with the inhibitor (0.1, 1, 10 µM) for 2 hours.

-

Include a DMSO Control (Negative) and a Reference Inhibitor (Positive, e.g., U0126).

-

-

Stimulation: Stimulate cells with EGF (50 ng/mL) for 15 minutes to activate the kinase cascade.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

-

Immunoblotting:

-

Run SDS-PAGE (10% gel). Transfer to PVDF membrane.

-

Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).

-

Detection: Chemiluminescence.

-

Expected Result: A dose-dependent decrease in p-ERK bands without a change in Total-ERK bands confirms intracellular kinase inhibition.

Protocol C: Selectivity & Off-Target Exclusion

The Sulfonamide Liability: Sulfonamides bind zinc in the active site of Carbonic Anhydrases (CAs). Inhibition of CAs (e.g., hCA-II) can cause pH imbalances and cytotoxicity unrelated to kinase inhibition.

Counter-Screen Protocol (Colorimetric Esterase Assay):

-

Enzyme: Human Carbonic Anhydrase II (hCA-II).[2]

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Method:

-

Incubate hCA-II with the inhibitor (10 µM) in Tris buffer (pH 7.5).

-

Add 4-NPA (3 mM).

-

Monitor absorbance at 405 nm (formation of 4-nitrophenol) for 15 mins.

-

-

Metric: If >50% inhibition is observed at 10 µM, the compound has significant CA liability.

Structural Modification for Selectivity: If CA inhibition is high, N-alkylation of the sulfonamide nitrogen (which is already present as the 2-chlorophenyl group) usually reduces CA affinity compared to primary sulfonamides (-SO₂NH₂). Therefore, This compound is expected to have lower CA affinity than its parent sulfanilamide, but verification is mandatory.

Pathway Visualization: Kinase Signaling

The following diagram illustrates the potential intervention points for a diaminobenzene-sulfonamide scaffold within the MAPK signaling cascade.

Figure 2: Putative intervention points in the MAPK pathway. The scaffold often targets the ATP-pocket of RAF or MEK kinases.

References

-

Structure-Activity Relationships of Sulfonamides: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Kinase Assay Protocols: Ma, H., et al. (2008). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 6(2). Link

-

Diaminobenzene Scaffolds in Kinase Inhibition: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer, 9(1), 28-39. Link

-

Benzimidazole Precursors: The 3,4-diamino motif is a direct precursor to benzimidazole kinase inhibitors. See: Journal of Medicinal Chemistry regarding "Benzimidazole derivatives as potent kinase inhibitors."

-

Chemical Vendor Data: this compound (CAS 326023-07-8).[1] Accela Chem / PubChem. Link

Sources

Application Note: Benzenesulfonamides in Cancer Research

Targeting Hypoxic Tumor Microenvironments via Carbonic Anhydrase Inhibition[1]

Abstract & Introduction

Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, primarily utilized for their ability to coordinate with the zinc ion (

The critical distinction in cancer research is isoform selectivity . Unlike cytosolic CA I and II (ubiquitous), the membrane-bound isoforms CA IX and CA XII are overexpressed almost exclusively in hypoxic tumor tissues under the control of Hypoxia-Inducible Factor 1

This guide outlines the mechanistic rationale, Structure-Activity Relationship (SAR) principles, and validated protocols for screening benzenesulfonamides as anti-metastatic agents.

Mechanism of Action: The Hypoxia-pH Axis

Solid tumors often outgrow their blood supply, creating regions of hypoxia. In response, tumor cells stabilize HIF-1

-

The Problem: Anaerobic glycolysis (Warburg effect) produces excess lactate and protons (

), threatening cell survival. -

The Solution (CA IX): CA IX catalyzes the reversible hydration of extracellular

to bicarbonate (- is imported via transporters to buffer Intracellular pH (pHi) (preventing apoptosis).[1]

- remains extracellular, acidifying the Extracellular pH (pHe) . This acidosis degrades the extracellular matrix (ECM), activating proteases (e.g., MMPs) and promoting metastasis.

Therapeutic Goal: Benzenesulfonamides inhibit CA IX, collapsing this pH differential, leading to intracellular acidification (death) and extracellular normalization (reduced metastasis).

Figure 1: The CA IX Signaling & Inhibition Pathway

Caption: Hypoxia-induced CA IX expression regulates pH dynamics.[1][3][4] Benzenesulfonamides block catalysis, preventing survival and invasion.

Structure-Activity Relationship (SAR) Guidelines

When designing or selecting benzenesulfonamides for cancer research, three structural components are critical:

-

Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

) is non-negotiable. It binds the -

Aromatic Scaffold: The benzene ring acts as a spacer.

-

The "Tail" Approach: This is the variable region. To achieve selectivity for CA IX (tumor) over CA II (red blood cells), bulky or charged "tails" are added. These tails interact with the hydrophobic pocket specific to CA IX or prevent entry into the narrower active sites of cytosolic isoforms.

Key Reference Compound: SLC-0111 (Ureido-benzenesulfonamide).[1][6] It is the leading clinical candidate (Phase Ib/II) due to its high selectivity for CA IX/XII over CA I/II.

Experimental Protocols

Protocol A: High-Throughput Enzymatic Screening (Esterase Assay)

While the Stopped-Flow

Principle: CA mimics esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 405 nm.

Materials:

-

Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

-

Substrate: 4-NPA (dissolved in acetone, diluted to 3 mM in water).

-

Enzyme: Recombinant hCA IX or hCA II (commercially available).

-

Inhibitor: Benzenesulfonamide test compounds (DMSO stock).

Procedure:

-

Preparation: Dilute inhibitor in Assay Buffer to 2x desired final concentration.

-

Incubation: In a 96-well plate, add 50 µL of Inhibitor solution and 50 µL of Enzyme solution (approx. 50-100 units/mL). Incubate for 15 min at 25°C to allow E-I complex formation.

-

Initiation: Add 100 µL of Substrate solution (4-NPA).

-

Measurement: Immediately read Absorbance (405 nm) in kinetic mode for 30 minutes (intervals of 30-60s).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine

Validation Criteria:

-

Positive Control: Acetazolamide (

approx. 20-50 nM). -

Negative Control: DMSO only (100% activity).

Protocol B: Hypoxic Cell Viability Assay

Benzenesulfonamides are often ineffective in normoxia. You must simulate the tumor microenvironment.

Materials:

-

Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known high CA IX expressors.

-

Hypoxia Induction: Cobalt Chloride (

) or Hypoxia Chamber (

Procedure:

-

Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

-

Induction:

-

Treatment: Add test compounds (0.1 – 100 µM).

-

Critical Step: Ensure media pH is buffered (HEPES 25 mM) if using Method B to prevent atmospheric

fluctuations from confounding results.

-

-

Incubation: 48 to 72 hours.

-

Readout: Perform standard MTT or CellTiter-Glo assay.

Expected Result: Potent CA IX inhibitors (like SLC-0111) should show significantly lower

Protocol C: Intracellular pH (pHi) Measurement

To prove the mechanism, you must demonstrate that the compound causes intracellular acidification.

Reagent: BCECF-AM (pH-sensitive fluorescent dye).

Procedure:

-

Loading: Incubate hypoxic-treated cells with 1 µM BCECF-AM for 30 min at 37°C.

-

Wash: Wash 3x with PBS to remove extracellular dye.

-

Treatment: Add Benzenesulfonamide inhibitor.

-

Measurement: Measure Fluorescence Ratio (Excitation: 490nm / 440nm; Emission: 535nm).

-

Note: 490nm is pH-dependent; 440nm is pH-independent (isosbestic point).

-

-

Calibration: At the end of the experiment, permeabilize cells with Nigericin (10 µM) in high

buffers of known pH (6.5, 7.0, 7.5) to generate a standard curve.

Data Presentation & Analysis

Table 1: Comparative Profile of Sulfonamide Generations

| Compound Class | Representative | Target Selectivity | Hypoxia Efficacy | Clinical Status |

| Classical | Acetazolamide | CA I, II, IX, XII (Pan-inhibitor) | Low (Systemic toxicity) | FDA Approved (Glaucoma) |

| Next-Gen | SLC-0111 | CA IX, XII (Tumor Specific) | High | Phase Ib/II (Solid Tumors) |

| Experimental | Indisulam | CA IX + Cell Cycle | Moderate | Discontinued (Phase II) |

Figure 2: The Screening Workflow

Caption: Logical progression from chemical synthesis to functional mechanistic validation.

References

-

Supuran, C. T. (2018).[11] Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors.[11] Expert Opinion on Investigational Drugs. Link

-

McDonald, P. C., et al. (2020).[6] SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, in patients with advanced solid tumors. American Journal of Clinical Oncology. Link

-

Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[11][12] Frontiers in Physiology. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1][4][11][13] Nature Reviews Drug Discovery. Link

-

Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments (JoVE).[10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Signalchem LifeScience [signalchemlifesciences.com]

- 4. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. youtube.com [youtube.com]

- 11. Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Antibacterial Studies of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, threatening to usher in a "post-antibiotic era" where common infections could once again become life-threatening.[1][2] This crisis has spurred significant research into the discovery and development of new antibacterial drugs with novel mechanisms of action.[3][4] Sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by inhibiting bacterial folate synthesis, a pathway essential for bacterial survival.[5][6][7][8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme not present in humans, making it a selective target.[5][9] This document provides a detailed guide for researchers on the in vitro evaluation of a specific sulfonamide derivative, 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide , as a potential antibacterial agent.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 326023-07-8[10] |

| Molecular Formula | C₁₂H₁₂ClN₃O₂S |

| Molecular Weight | 313.76 g/mol |

| Chemical Structure |

Note: The synthesis of this compound can be achieved through multi-step reactions involving the reaction of a sulfonyl chloride with an amine.[5] Researchers should ensure the purity of the synthesized or acquired compound before initiating biological assays.

Part 1: In Vitro Antibacterial Susceptibility Testing

The initial evaluation of a potential antibacterial agent involves determining its efficacy against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the primary parameters used to quantify this activity.[11][12][13]

Rationale for Method Selection

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15][16] It is a quantitative method that allows for the testing of multiple compounds against various bacterial strains simultaneously in a 96-well plate format, making it efficient for screening purposes.[17] Following the MIC assay, the MBC is determined to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[18][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

-

This compound (stock solution in DMSO)

-

Sterile 96-well flat-bottom microtiter plates[20]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Positive control antibiotic (e.g., ciprofloxacin, amoxicillin)[21]

-

Sterile saline (0.85% w/v)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

-

-

Serial Dilution of the Test Compound:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 should contain 100 µL of MHB with the bacterial inoculum but no compound (positive growth control).

-

Well 12 should contain 200 µL of sterile MHB only (negative control/sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 16-24 hours.[14]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][16]

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Detailed Protocol: MBC Determination

Procedure:

-

Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

-

Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[13][18][19]

Example Data Presentation

Table 1: Hypothetical MIC and MBC values for this compound (Compound X)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus ATCC 29213 | Positive | 16 | 32 | Bactericidal |

| Escherichia coli ATCC 25922 | Negative | 64 | >256 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 | >256 | Inactive |

| Enterococcus faecalis ATCC 29212 | Positive | 32 | 128 | Bacteriostatic |

Part 2: Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antibacterial effect is crucial for its development as a drug. For sulfonamides, the primary mechanism is the inhibition of folate synthesis.

The Folate Biosynthesis Pathway: A Key Bacterial Target

Caption: The bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][6][9] This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[7] Humans are unaffected as they obtain folate from their diet.[5][8]

Protocol: PABA Reversal Assay

This assay can provide evidence that the antibacterial activity of the test compound is due to the inhibition of the folate pathway.

Procedure:

-

Perform a standard MIC assay as described in section 1.3.

-

In parallel, perform an identical MIC assay but with the growth medium (MHB) supplemented with a concentration of PABA that is known to not affect bacterial growth on its own (e.g., 128 µg/mL).

-

Compare the MIC values obtained in the presence and absence of exogenous PABA.

Expected Outcome and Interpretation:

-

Significant increase in MIC in the presence of PABA: This suggests that the compound's antibacterial activity is competitively inhibited by PABA, providing strong evidence for its action on the folate pathway.

-

No change in MIC: This would indicate that the compound may have a different mechanism of action, or that its affinity for the enzyme is significantly higher than that of PABA.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro antibacterial evaluation of this compound. The described protocols for MIC, MBC, and PABA reversal assays will allow researchers to determine the compound's spectrum of activity, its bactericidal or bacteriostatic nature, and to gather preliminary evidence for its mechanism of action. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of resistant clinical isolates, and assessment of its potential for synergy with other antibiotics.[12][22] The journey of antibiotic discovery is challenging, but systematic and rigorous in vitro evaluation is the critical first step in identifying promising new candidates to combat the growing threat of antimicrobial resistance.[1][23]

References

-

Discovery and development of new antibacterial drugs: learning from experience?. (n.d.). Oxford Academic. Retrieved February 15, 2026, from [Link]

-

Antimicrobial drug discovery and development | Ineos Oxford Institute. (n.d.). Ineos Oxford Institute for Antimicrobial Research. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 15, 2026, from [Link]

-

Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Discovery and development of new antibacterial drugs: learning from experience?. Nature Reviews Drug Discovery, 6(1), 29-40. Retrieved February 15, 2026, from [Link]

-

Antibacterial Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved February 15, 2026, from [Link]

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Antibacterial sulfonamides. (n.d.). AL-Mustaqbal University College of Pharmacy. Retrieved February 15, 2026, from [Link]

-

Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024, December 5). Bio-protocol. Retrieved February 15, 2026, from [Link]

-

Coates, A. R., Halls, G., & Hu, Y. (2011). Discovery and development of new antibacterial drugs: learning from experience?. British Journal of Pharmacology, 163(1), 184-194. Retrieved February 15, 2026, from [Link]

-

(PDF) Antimicrobial sulfonamide drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 15, 2026, from [Link]

-

Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Basrah. Retrieved February 15, 2026, from [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 15, 2026, from [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved February 15, 2026, from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 15, 2026, from [Link]

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved February 15, 2026, from [Link]

-